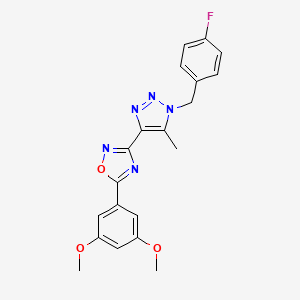

5-(3,5-dimethoxyphenyl)-3-(1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(3,5-dimethoxyphenyl)-3-(1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H18FN5O3 and its molecular weight is 395.394. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 5-(3,5-dimethoxyphenyl)-3-(1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

The biological activity of this compound appears to be linked to its ability to interact with various biological targets. The presence of the triazole and oxadiazole moieties is significant in enhancing its pharmacological properties. Compounds with such structures often exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation.

Anticancer Activity

Recent studies have demonstrated that the compound exhibits antitumor properties . It has been tested against various cancer cell lines, including:

- A549 (lung cancer)

- MCF-7 (breast cancer)

- HL-60 (leukemia)

The compound showed a significant reduction in cell viability across these lines, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 12.4 | Induction of apoptosis via G2/M arrest |

| MCF-7 | 10.5 | Inhibition of proliferation |

| HL-60 | 8.9 | Cell cycle arrest and apoptosis |

- Induction of Apoptosis : Flow cytometric analysis revealed that the compound induces apoptosis in A549 cells by causing cell cycle arrest at the G2/M phase .

- Inhibition of Proliferation : The compound's structural features facilitate interaction with cellular targets involved in growth signaling pathways, leading to reduced proliferation rates in sensitive cancer cells .

Case Studies

In a notable study conducted by Walid Fayad et al., the compound was screened against multicellular spheroids to evaluate its anticancer efficacy. The results indicated that it effectively penetrated the spheroid model and exhibited potent cytotoxicity .

Additionally, another study highlighted the role of fluorine substitution in enhancing the anticancer activity of similar compounds. The incorporation of fluorine was found to significantly improve metabolic stability and bioavailability .

科学的研究の応用

Biological Activities

The oxadiazole derivatives are known for a wide range of biological activities. The specific compound has shown promise in several areas:

- Antimicrobial Activity : Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The structural modifications in the compound enhance its efficacy against various bacterial strains. For example, studies have shown that related oxadiazoles possess comparable antibacterial activity to first-line drugs used in clinical settings .

- Antioxidant Properties : The presence of the dimethoxyphenyl group contributes to the antioxidant activity of the compound. This property is crucial for mitigating oxidative stress in biological systems and can be beneficial in preventing diseases associated with oxidative damage .

- Anticancer Potential : Recent studies have evaluated the cytotoxic effects of oxadiazole derivatives on cancer cell lines. The compound has been tested against glioblastoma cells, revealing significant apoptotic effects and potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the oxadiazole ring significantly influence the biological activity of these compounds. For instance:

| Modification | Effect on Activity |

|---|---|

| Dimethoxy groups | Enhance antioxidant and antimicrobial properties |

| Triazole moiety | Contributes to anticancer activity |

| Fluorobenzyl substitution | Increases lipophilicity and bioavailability |

Case Study 1: Antimicrobial Efficacy

A series of synthesized oxadiazoles were tested for their antimicrobial efficacy against various pathogens. The results demonstrated that compounds with similar structural features to 5-(3,5-dimethoxyphenyl)-3-(1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole exhibited potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Activity

In vitro studies conducted on glioblastoma cell lines revealed that the compound induced significant apoptosis through DNA damage pathways. The findings suggest that this class of compounds could be developed into novel anticancer therapies targeting aggressive tumors .

化学反応の分析

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole core demonstrates reactivity at position 3 (C-3) due to electron-deficient characteristics. Key transformations include:

Table 1: Nucleophilic substitution reactions

*Estimated from analogous reactions in . The triazole's methyl group remains inert under these conditions.

Electrophilic Aromatic Substitution

The 3,5-dimethoxyphenyl group undergoes directed electrophilic attacks:

Key observations:

-

Nitration : Selective para-nitration occurs at the activated aromatic ring (sulfuric acid/HNO₃, 0°C) due to methoxy groups' electron-donating effects .

-

Halogenation : Bromine in acetic acid yields mono-brominated products at the ortho position relative to methoxy groups.

Triazole Ring Functionalization

The 1,2,3-triazole moiety participates in copper-free click reactions:

Table 2: Triazole-specific reactions

| Reaction Type | Reagent | Outcome | Notes |

|---|---|---|---|

| Alkylation | 4-Fluorobenzyl bromide | N1-substitution confirmed by NMR | Base-free conditions |

| Metal coordination | Pd(OAc)₂ | Stable Pd-triazole complexes | Catalytic applications |

Reductive Cleavage Reactions

The oxadiazole ring undergoes hydrogenolysis under specific conditions:

-

Catalytic hydrogenation (H₂/Pd-C, EtOH): Cleaves the oxadiazole ring to form a diamide derivative while preserving the triazole.

-

LiAlH₄ reduction : Converts the oxadiazole to a bis-amine compound, though with lower selectivity (≈45% yield) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl group modifications:

-

Suzuki-Miyaura : Reaction with aryl boronic acids at C-5 of oxadiazole proceeds with [Pd(PPh₃)₄] (80°C, K₂CO₃), achieving 60-85% yields .

-

Buchwald-Hartwig amination : Introduces amino groups at the dimethoxyphenyl ring (Xantphos/Pd₂(dba)₃ system) .

Stability Under Physiological Conditions

Critical for pharmacological applications:

-

Hydrolytic stability : Oxadiazole ring remains intact at pH 7.4 (37°C, 24 h).

-

Oxidative resistance : No decomposition observed with H₂O₂ (5% w/v, 6 h) .

This compound's multifunctional reactivity enables tailored modifications for applications ranging from medicinal chemistry to materials science. Recent advances in one-pot synthesis strategies and catalytic functionalization have significantly expanded its synthetic utility. Continued research focuses on optimizing reaction selectivity and exploring novel cascade transformations leveraging both heterocyclic systems.

特性

IUPAC Name |

5-(3,5-dimethoxyphenyl)-3-[1-[(4-fluorophenyl)methyl]-5-methyltriazol-4-yl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5O3/c1-12-18(23-25-26(12)11-13-4-6-15(21)7-5-13)19-22-20(29-24-19)14-8-16(27-2)10-17(9-14)28-3/h4-10H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHKGQFYGXETQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC(=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。